4-ethoxy-N-methyl-N-phenylbenzamide
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Overview
Description
4-ethoxy-N-methyl-N-phenylbenzamide, also known as EPM, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 4-ethoxy-N-methyl-N-phenylbenzamide is not fully understood, but it is believed to act on the opioid and cannabinoid receptors in the body. 4-ethoxy-N-methyl-N-phenylbenzamide has been found to have a higher affinity for the mu-opioid receptor than for the delta and kappa opioid receptors. It has also been found to have an affinity for the cannabinoid CB1 receptor.
Biochemical and Physiological Effects:
4-ethoxy-N-methyl-N-phenylbenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, and has been found to inhibit the growth of cancer cells in vitro. 4-ethoxy-N-methyl-N-phenylbenzamide has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethoxy-N-methyl-N-phenylbenzamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. 4-ethoxy-N-methyl-N-phenylbenzamide is also relatively easy to obtain and is commercially available. One limitation of using 4-ethoxy-N-methyl-N-phenylbenzamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for the study of 4-ethoxy-N-methyl-N-phenylbenzamide. One area of research is the development of 4-ethoxy-N-methyl-N-phenylbenzamide analogs that have improved potency and selectivity for specific receptors. Another area of research is the study of 4-ethoxy-N-methyl-N-phenylbenzamide in animal models of pain and inflammation to further understand its mechanism of action and potential therapeutic uses. Additionally, the use of 4-ethoxy-N-methyl-N-phenylbenzamide in combination with other drugs for the treatment of cancer and other diseases should be explored.
Synthesis Methods
The synthesis of 4-ethoxy-N-methyl-N-phenylbenzamide involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This is then reacted with N-methyl-N-phenylamine to form 4-ethoxy-N-methyl-N-phenylbenzamide. The synthesis of 4-ethoxy-N-methyl-N-phenylbenzamide has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
4-ethoxy-N-methyl-N-phenylbenzamide has been used in a variety of scientific research studies, including studies on pain, inflammation, and cancer. It has been found to have analgesic and anti-inflammatory effects, and has been shown to inhibit the growth of cancer cells in vitro. 4-ethoxy-N-methyl-N-phenylbenzamide has also been studied for its potential use in the treatment of neuropathic pain and as a neuroprotective agent.
properties
Product Name |
4-ethoxy-N-methyl-N-phenylbenzamide |
---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-ethoxy-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-11-9-13(10-12-15)16(18)17(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
InChI Key |
IEDYFTYKLYZUQX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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